4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide
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Overview
Description
4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C24H16IN3O and its molecular weight is 489.316. The purity is usually 95%.
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Scientific Research Applications
Photoluminescent and Multi-Stimuli-Responsive Properties
Research on related compounds shows their potential in luminescent applications. Srivastava et al. (2017) studied compounds with similar structure and found them to be luminescent in both solution and solid state, exhibiting aggregation-enhanced emission (AEE) and mechanochromic properties, suggesting applications in optical materials and sensors (Srivastava et al., 2017).
Synthesis and Characterization for Organic Materials
Zhu et al. (2022) reported a synthetic method for similar compounds, highlighting their versatility and high yield, indicating potential in the synthesis of organic materials and pharmaceuticals (Zhu et al., 2022).
Metal Ion Detection and Polymerization
Zhou et al. (2008) synthesized a novel monomer related to the given compound for use in metal ion detection. This monomer was copolymerized via reversible addition–fragmentation chain transfer polymerization, demonstrating applications in analytical chemistry and material science (Zhou et al., 2008).
Coordination Polymers for Sensing Applications
Lakshmanan et al. (2021) researched the formation of coordination polymers with compounds similar to 4-Iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide. These polymers exhibited porosity and high selectivity in sensing volatile organic compounds and metal ions, indicating potential applications in chemical sensing and filtration (Lakshmanan et al., 2021).
Anticancer Activity
Mansour et al. (2021) synthesized derivatives with a similar naphthalene structure, demonstrating significant inhibition against various human cancer cell lines, suggesting their potential in developing anticancer drugs (Mansour et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have been found to interact with γ-aminobutyric acid (gaba) receptors .
Mode of Action
Related compounds, such as zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their hypnotic effect by blocking gaba receptors .
Biochemical Pathways
It can be inferred from related compounds that the gabaergic system might be involved .
Result of Action
Related compounds have been found to possess a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Properties
IUPAC Name |
4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16IN3O/c25-20-12-10-17(11-13-20)24(29)27-23-22(26-21-7-3-4-14-28(21)23)19-9-8-16-5-1-2-6-18(16)15-19/h1-15H,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJXZDQVFFMKQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=CC=CC4=N3)NC(=O)C5=CC=C(C=C5)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.